N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Description
N-[(3,4-Dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a synthetic compound featuring a 3,4-dichlorobenzyl group linked to a quinazolinone-acetamide scaffold. The 3,4-dichlorophenyl moiety enhances lipophilicity and may influence receptor binding, making this compound a candidate for therapeutic applications such as anticonvulsant or anticancer agents .
Properties
Molecular Formula |
C17H13Cl2N3O2S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25) |
InChI Key |
PHQNSKVYWRTSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired tetrahydroquinazolinone derivative. The final step involves the acylation of the tetrahydroquinazolinone with chloroacetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure: Differs in the substitution pattern of the dichlorophenyl group (2,4- vs. 3,4-dichloro) and the quinazolinone core (2,4-dioxo vs. 4-oxo-2-sulfanylidene).
- Activity : Exhibits anticonvulsant properties, synthesized via oxidation and coupling steps with moderate yields (~45%) .
- Key Difference : The absence of a sulfanylidene group may reduce thiol-mediated interactions compared to the target compound.
2-[6-(4-Acetylpiperazin-1-yl)-2,4-dioxo-1H-quinazolin-3-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide
- Structure: Includes an acetylpiperazinyl substituent on the quinazolinone ring.
- Activity : Acts as a potent autotaxin inhibitor (IC₅₀ = 12 nM), with crystallographic data confirming binding interactions in the active site .
Acetamide Derivatives with Varied Aromatic Substituents
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide
2-(Benzotriazol-1-yl)-N-[(3,4-dichlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide
- Structure : Contains a benzotriazole and pyridyl group, synthesized via reductive amination (45% yield) .
- Key Difference: The pyridyl group may improve water solubility but lacks the sulfanylidene-quinazolinone pharmacophore.
Compounds with Sulfamoylphenyl and Sulfanylidene Groups
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Structure: Shares a sulfanyl-quinazolinone core but includes a sulfamoylphenyl group.
- Properties : Higher molecular weight (501.0 g/mol) and EINECS 650-814-0, suggesting industrial relevance .
- Key Difference : The sulfamoyl group may enhance metabolic stability compared to the dichlorobenzyl group.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formulas.
Structural Conformations and Hydrogen Bonding
- Crystal Structure Insights : The title compound’s analogues, such as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide, exhibit conformational flexibility with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing dimerization via N–H⋯O hydrogen bonds . This suggests that the 3,4-dichlorophenyl group in the target compound may adopt similar conformations, affecting its aggregation and solubility.
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and experimental findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Structure
| Property | Value |
|---|---|
| Molecular Weight | 327.19 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Quinazoline derivative |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially by inhibiting NF-kappa-B activation and altering cytokine production.
- Lipid Metabolism Regulation : It has been observed to interact with proteins involved in lipid metabolism, leading to increased triglyceride accumulation in hepatocytes.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Agents : It may serve as a treatment for inflammatory diseases by modulating immune responses.
Case Study 1: Anti-Cancer Activity
In a study published in Cancer Letters, this compound was tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Properties
A study in the Journal of Immunology evaluated the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced joint swelling compared to control groups.
Summary of Findings
| Study | Activity | Key Findings |
|---|---|---|
| Cancer Letters | Anti-cancer | Induced apoptosis in breast cancer cell lines |
| Journal of Immunology | Anti-inflammatory | Reduced cytokine levels in arthritis model |
Q & A
Q. What synthetic routes are established for N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, and what intermediates are critical?
The synthesis typically involves sequential reactions:
- Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Step 2 : Oxidation of the thioxo group to a dioxo moiety using hydrogen peroxide.
- Step 3 : Activation of the carboxylic acid intermediate with N,N′-carbonyldiimidazole (CDI), followed by coupling with 3,4-dichlorophenylmethyl acetamide derivatives to yield the target compound . Key intermediates include the thioxo-quinazolinyl acetic acid and the oxidized dioxo analog, which are pivotal for ensuring regioselectivity in subsequent coupling reactions.
Q. How is the compound structurally characterized, and what crystallographic data are available?
Structural characterization employs:
- X-ray crystallography : Reveals dihedral angles between the dichlorophenyl and quinazolinone rings (e.g., 54.8°–77.5°), influencing conformational stability. Hydrogen bonding (N–H⋯O) forms R₂²(10) dimeric motifs, critical for crystal packing .
- NMR and mass spectrometry : Confirm molecular integrity, with distinct signals for the sulfanylidene (C=S) and acetamide groups.
Q. What in vitro pharmacological models are used for initial activity screening?
- PTZ-induced seizures in mice : A standard model for anticonvulsant evaluation. Doses are administered intraperitoneally, with latency to clonic-tonic seizures measured. Statistical analysis (e.g., ANOVA) compares efficacy against reference drugs like valproate .
- GABA receptor affinity assays : Radioligand binding studies (e.g., [³H]-muscimol displacement) quantify target engagement .
Advanced Research Questions
Q. How do substituent variations on the quinazolinone core affect biological activity, and what contradictions exist in SAR data?
Substituent effects are systematically studied:
- Electron-withdrawing groups (e.g., 3-Cl, 4-NO₂) enhance anticonvulsant activity by improving GABA receptor affinity.
- Steric hindrance : Bulky groups (e.g., 2,4-diF) reduce activity due to unfavorable interactions with the receptor pocket . Contradictions : Some analogs with 4-OMe substituents show inconsistent results, possibly due to metabolic instability or off-target effects. Methodological refinements, such as co-crystallization studies or kinetic solubility assays, are recommended to resolve discrepancies .
Q. What strategies elucidate the compound’s binding mechanism to GABAergic targets?
- Molecular docking : Simulates interactions with GABAₐ receptor subunits (e.g., α1/β2/γ2), identifying key residues (e.g., Arg218) for hydrogen bonding.
- Site-directed mutagenesis : Validates predicted binding sites by altering receptor residues and measuring activity shifts .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics, providing insights into entropy-driven vs. enthalpy-driven interactions.
Q. How can synthetic yields and purity be optimized for scale-up?
- Reaction optimization : Use of CDI over traditional coupling agents (e.g., EDC/HOBt) improves coupling efficiency (yields >75%).
- Purification : Gradient HPLC with C18 columns resolves impurities from oxidation byproducts.
- Stability studies : pH-dependent degradation profiles (e.g., susceptibility to hydrolysis at pH >8) guide storage conditions (pH 6–7, 4°C) .
Q. What methodologies address contradictions in metabolic stability data across analogs?
- Microsomal incubation assays : Compare hepatic clearance rates using CYP450 isoforms (e.g., CYP3A4).
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation), which may explain variability in pharmacokinetic profiles .
Methodological Considerations
- Data contradiction resolution : Replicate experiments under controlled conditions (e.g., standardized seizure induction protocols) and apply multivariate statistical analysis (e.g., principal component analysis) to isolate confounding variables.
- Crystallographic validation : Compare experimental X-ray data with DFT-optimized geometries to confirm conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
